molecular formula C22H25N3O3S2 B2879201 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941982-08-7

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

Cat. No. B2879201
CAS RN: 941982-08-7
M. Wt: 443.58
InChI Key: XNURJGJLZAEIHH-GHVJWSGMSA-N
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Description

“3-Ethylbenzo[d]thiazol-3-ium bromide” is a chemical compound with the CAS Number: 32446-47-2 . It has a molecular weight of 244.16 . It’s a solid at room temperature and should be stored in a dark place, under an inert atmosphere .


Molecular Structure Analysis

The Inchi Code for “3-Ethylbenzo[d]thiazol-3-ium bromide” is 1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8 (9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

“3-Ethylbenzo[d]thiazol-3-ium bromide” is a solid at room temperature . It has a molecular weight of 244.16 .

Scientific Research Applications

Mercury Ion Detection

This compound has been utilized as a fluorescent probe for the detection of mercury ions (Hg2+). It exhibits excellent selectivity and sensitivity, with a low detection limit and a large Stokes shift, making it highly effective for environmental monitoring and safety assessments .

Solvent Effect Studies

The benzothiazole moiety within the compound is significant for studying solvent effects on photophysical phenomena. This is particularly relevant in the field of optoelectronics, where understanding these effects can lead to the development of new materials and analytical tools .

Organic Synthesis

Benzothiazole derivatives are key intermediates in organic synthesis. They can be used to synthesize various tricyclic compounds, which have potential applications in pharmaceuticals and agrochemicals .

Safety and Hazards

The safety information for “3-Ethylbenzo[d]thiazol-3-ium bromide” includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-25-19-6-4-5-7-20(19)29-22(25)23-21(26)17-12-14-24(15-13-17)30(27,28)18-10-8-16(2)9-11-18/h4-11,17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURJGJLZAEIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

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